1-(2-Bromopropyl)-2,4-dimethylbenzene
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Overview
Description
1-(2-Bromopropyl)-2,4-dimethylbenzene, also known as 2-Bromo-1-phenylpropane, is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromopropyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromopropyl)-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethylbenzene (xylene) using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromopropyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen and bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Elimination Reactions: Typically involve strong bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium hydroxide can yield alcohols.
Elimination Reactions: The major product is propene.
Scientific Research Applications
1-(2-Bromopropyl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromopropyl)-2,4-dimethylbenzene involves its reactivity as an electrophile in substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form an alkene .
Comparison with Similar Compounds
Similar Compounds
2-Bromopropane: Similar in structure but lacks the aromatic benzene ring.
Bromobenzene: Contains a bromine atom directly attached to the benzene ring without the propyl group.
1-Bromo-2,4-dimethylbenzene: Similar but with the bromine atom directly attached to the benzene ring.
Uniqueness
1-(2-Bromopropyl)-2,4-dimethylbenzene is unique due to the presence of both the bromopropyl group and the dimethyl substitutions on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
27650-77-7 |
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Molecular Formula |
C11H15Br |
Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-(2-bromopropyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6,10H,7H2,1-3H3 |
InChI Key |
YGJDPVSMTWCRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)Br)C |
Origin of Product |
United States |
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